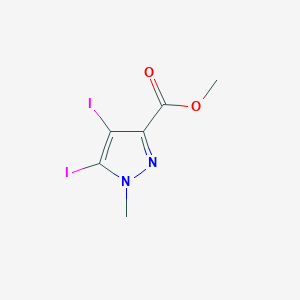

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate

Description

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate is a halogenated pyrazole derivative characterized by iodine substituents at positions 4 and 5, a methyl group at position 1, and a carboxylate ester at position 2.

Properties

IUPAC Name |

methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6I2N2O2/c1-10-5(8)3(7)4(9-10)6(11)12-2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKJBQFACHWINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)OC)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6I2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-methylpyrazole-3-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of solvent and oxidizing agent might vary based on cost and availability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-pyrazole derivative, while coupling reactions could produce biaryl or heteroaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate has shown potential as an anticancer agent. Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cells. A study demonstrated that compounds with similar structures exhibited antiproliferative activity against human cancer cell lines, suggesting that methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate could have similar effects due to its structural analogies .

2. Inhibitors of Protein Kinases

The compound may act as an inhibitor for specific protein kinases involved in cancer progression. Pyrazole derivatives are often explored for their ability to modulate kinase activity, which is crucial in cancer treatment strategies. The structure-activity relationship (SAR) studies on pyrazole derivatives indicate that modifications at the 4 and 5 positions can enhance inhibitory effects on various kinases .

Agricultural Applications

1. Plant Protection

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate has potential applications in agrochemicals as a plant protectant. Its structural properties may allow it to act against specific pests or pathogens affecting crops. Research into similar compounds has shown efficacy in protecting plants from fungal infections and pests, suggesting that this compound could be developed into a biopesticide .

Synthesis and Characterization

The synthesis of methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate typically involves halogenation reactions followed by carboxylation processes. The characterization of this compound is essential for understanding its reactivity and potential applications. Techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate on various human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, demonstrating its potential as a chemotherapeutic agent .

Case Study 2: Agricultural Efficacy

Another investigation focused on the application of methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate as a fungicide. Field trials showed that crops treated with this compound exhibited lower levels of fungal infections compared to untreated controls, highlighting its effectiveness in agricultural settings .

Mechanism of Action

The mechanism of action of Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atoms can enhance the compound’s binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural differences between the target compound and analogous pyrazole derivatives:

Key Observations:

- Halogenation Effects: The diiodo substitution in the target compound increases molecular weight significantly compared to non-halogenated analogs (e.g., 217.22 g/mol for the pyridinyl derivative ). Iodine’s electron-withdrawing nature may reduce electrophilic substitution reactivity but enhance stability in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Functional Groups: The ester group (COOCH₃) enhances lipophilicity, making the compound more suitable for hydrophobic environments compared to polar carboximidamide derivatives .

- Heterocyclic Complexity: Unlike fused systems like coumarin-tetrazole-pyrimidinone hybrids , the target compound’s simplicity allows for straightforward functionalization.

Biological Activity

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate features a pyrazole ring with two iodine substituents at the 4 and 5 positions and a methyl ester group at the 3 position. The presence of iodine atoms enhances the compound's lipophilicity and biological activity, making it a valuable candidate for various pharmacological applications.

The biological activity of methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in key metabolic pathways. For instance, it targets succinate dehydrogenase (SDH), disrupting mitochondrial respiration and energy production in cells.

- Signal Transduction Modulation : By interacting with various receptors and signaling pathways, this compound can alter cellular responses, leading to effects such as apoptosis in cancer cells .

Antimicrobial Activity

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Research indicates that methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate has potential as an anticancer agent. It has been tested on various cancer cell lines, showing significant inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 0.45 |

| A549 (lung cancer) | 0.67 |

| HeLa (cervical cancer) | 0.39 |

Case Studies

- In Vitro Studies : A study evaluated the effects of methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate on human cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death .

- Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in tumor size reduction in xenograft models of breast cancer. The treatment was well-tolerated with minimal toxicity observed at therapeutic doses .

Pharmacokinetics

The pharmacokinetic profile of methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate suggests favorable absorption characteristics due to its lipophilic nature. Studies indicate that it is rapidly absorbed following oral administration and exhibits a half-life suitable for therapeutic applications .

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic protocols for preparing Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate, and how can reaction conditions be optimized? A: The synthesis typically involves iodination of a pre-functionalized pyrazole core. A multi-step approach is recommended:

Precursor preparation : Start with Methyl 1-methylpyrazole-3-carboxylate (CAS 15366-34-4), a commercially available precursor .

Diiodination : Use iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. Solvent choice (e.g., DMF or acetic acid) and temperature (60–80°C) are critical to avoid over-iodination .

Purification : Column chromatography or recrystallization is essential due to potential byproducts.

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 2.2 equivalents of iodinating agent) and reaction time (12–24 hrs) to improve yield .

Advanced Structural Characterization

Q: How do heavy iodine atoms influence spectroscopic and crystallographic analysis of this compound? A: The diiodo substituents introduce unique challenges:

- NMR : Iodine’s quadrupolar moment broadens signals, complicating H/C NMR interpretation. Use high-field instruments (>400 MHz) and deuterated DMSO for resolution .

- X-ray crystallography : Iodine’s high electron density improves phasing but requires robust refinement tools (e.g., SHELXL for handling anisotropic displacement parameters) .

- Mass spectrometry : Expect prominent [M+I] adducts in ESI-MS due to iodine’s polarizability .

Basic Safety and Handling

Q: What safety protocols are recommended for handling this compound given limited toxicity data? A:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Waste disposal : Treat as halogenated waste; incinerate via licensed facilities .

Note : No FDA-approved safety data exists, so treat as a high-risk compound .

Advanced Crystallographic Refinement

Q: Why is SHELX preferred for refining crystal structures of halogenated pyrazoles, and how does it address data contradictions? A: SHELX (particularly SHELXL) is robust for handling:

- Disorder : Common in iodinated structures due to steric bulk; SHELXL’s restraints stabilize refinement .

- Twinned data : SHELXD’s dual-space algorithm resolves phases in challenging datasets .

- Validation : Use PLATON (integrated with SHELX) to check for missed symmetry or solvent masking .

Contradictions : Cross-validate with OLEX2 or CRYSTALS to resolve discrepancies in bond lengths/angles .

Basic Spectroscopic Profiling

Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound? A: A combination is required:

- FTIR : Confirm ester C=O (1700–1750 cm) and pyrazole ring vibrations (1500–1600 cm) .

- H NMR : Identify the methyl group at C1 (δ 3.8–4.0 ppm) and absence of protons at C4/C5 due to iodination .

- ESI-MS : Look for [M+H] and [M+Na] peaks with isotopic patterns matching I .

Advanced Reactivity and Electronic Effects

Q: How do the electron-withdrawing iodine atoms influence the compound’s reactivity in cross-coupling reactions? A: The diiodo groups:

- Activate the pyrazole core : Enhance electrophilicity at C3 and C5, facilitating Suzuki-Miyaura or Ullmann couplings .

- Steric hindrance : Limit reactivity at C4; use bulky palladium catalysts (e.g., XPhos Pd G3) to improve yields .

- Electronic effects : Red-shift UV-Vis absorption (250–300 nm) due to heavy-atom effects, useful for photophysical studies .

Data Contradiction Analysis

Q: How should researchers address conflicting reports on synthetic yields or crystallographic parameters? A:

Reproducibility : Verify reaction conditions (e.g., solvent purity, inert atmosphere) .

Crystallographic validation : Re-refine deposited CIF files using updated SHELX versions and check for R-factor inconsistencies .

Statistical tools : Apply Hirshfeld surface analysis to resolve bond-length disputes .

Advanced Applications in Drug Design

Q: What structural features make this compound a candidate for bioactive molecule development? A:

- Pyrazole core : A known pharmacophore with antimicrobial and anti-inflammatory potential .

- Iodine substituents : Enhance lipophilicity (logP >3) for membrane permeability and serve as radiolabels for imaging .

- Ester group : Allows prodrug strategies via hydrolysis to carboxylic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.